4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide
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Overview
Description
4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide is a chemical compound with the molecular formula C15H16ClN3O2 and a molecular weight of 305.76 g/mol. This compound is known for its role as a novel inhibitor of the TRPC4 ion channel, which is involved in various physiological functions such as vascular tone and neuronal excitability.
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it couples the redox reaction to the pumping of protons across the mitochondrial membrane.
Mode of Action
The compound interacts with its target, the SDH enzyme, through hydrogen bonding and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, disrupting the normal functioning of the citric acid cycle and the electron transport chain.
Result of Action
The result of the compound’s action is the inhibition of fungal growth. In vitro studies have shown that the compound has good antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . The compound’s EC50 value against Valsa mali is 0.58 mg/L, which is 21 times lower than that of fluxapyroxad .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-ethoxy-4,6-dimethylpyrimidine-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating ion channels and its potential effects on cellular functions.
Medicine: Explored for its potential therapeutic applications, particularly in conditions related to ion channel dysfunction.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide
- This compound analogs
- Other TRPC4 inhibitors
Uniqueness
This compound is unique due to its specific inhibition of the TRPC4 ion channel, which distinguishes it from other compounds that may target different ion channels or have broader effects on multiple channels. Its structural features, such as the ethoxy and dimethylpyrimidinyl groups, contribute to its selectivity and potency.
Properties
IUPAC Name |
4-chloro-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-4-21-15-17-9(2)13(10(3)18-15)19-14(20)11-5-7-12(16)8-6-11/h5-8H,4H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFIPOYPQYDWSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)NC(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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